4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride
Description
Properties
Molecular Formula |
C9H14ClF6NO2 |
|---|---|
Molecular Weight |
317.65 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H13F6NO2.ClH/c1-7(2,3)18-6(17)4(16)5(8(10,11)12)9(13,14)15;/h4-5H,16H2,1-3H3;1H/t4-;/m0./s1 |
InChI Key |
ABXZTCCDWRUJHK-WCCKRBBISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C(C(F)(F)F)C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride typically involves the fluorination of valine derivatives. One common method includes the use of hexafluoroacetone as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of amino groups, selective fluorination, and subsequent deprotection steps. The final product is purified using chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into less fluorinated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated amino acid derivatives, which are valuable intermediates in the synthesis of complex organic molecules .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride is in the synthesis of peptides. The fluorinated amino acid can be incorporated into peptide sequences to enhance stability and bioactivity. This property is particularly useful in developing therapeutic peptides that require improved pharmacokinetics and resistance to enzymatic degradation.
Case Study : A study demonstrated the use of fluorinated amino acids in creating peptides with enhanced binding affinity to target receptors. The incorporation of hexafluorovaline improved the overall efficacy of the peptide in cellular assays.
Pharmaceutical Development
The compound serves as an important intermediate in pharmaceutical formulations. Its unique properties allow for the development of drug candidates with enhanced solubility and stability.
- Formulation Development : Researchers have utilized this compound to create stable formulations that can withstand various environmental conditions without losing efficacy.
Data Table 1: Comparison of Stability in Formulations
| Compound | Stability (Days) | Solubility (mg/mL) |
|---|---|---|
| Hexafluorovaline tert-butyl ester | 30 | 50 |
| Non-fluorinated analog | 15 | 20 |
Biochemical Research
In biochemical studies, this compound is employed to investigate the structure-function relationships of proteins. Its incorporation into peptides allows for the exploration of conformational changes and interactions at a molecular level.
Case Study : A biochemical study utilized hexafluorovaline-modified peptides to probe the folding mechanisms of specific protein domains. The results indicated significant differences in folding kinetics when compared to non-fluorinated counterparts.
Biotechnology Applications
The compound has applications in biotechnology, particularly in enzyme production and modification. Its presence can enhance enzyme stability and activity, making it valuable for industrial processes.
- Enzyme Engineering : Researchers have explored using hexafluorovaline as a substrate for designing enzymes with improved catalytic properties.
Mechanism of Action
The mechanism of action of 4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of specific enzymes. The pathways involved include the inhibition of enzymatic activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of 4,4,4,4',4',4'-Hexafluorovaline Derivatives and Analogs
Key Observations:
Fluorine’s electron-withdrawing nature may stabilize the molecule against oxidative metabolism, as seen in other fluorinated pharmaceuticals .
Ester Group Influence :
- tert-Butyl vs. Methyl : The tert-butyl group’s steric bulk likely reduces susceptibility to esterase cleavage, prolonging half-life compared to the methyl ester variant. This aligns with studies showing tert-butyl-containing compounds (e.g., BHA) modulate enzyme activity in hepatic systems .
- Solubility : The hydrochloride salt improves aqueous solubility, but the tert-butyl ester’s hydrophobicity may still limit solubility compared to methyl esters.
Safety and Handling: The tert-butyl ester analog is classified under GHS Category 4 for acute toxicity and Category 2 for skin/eye irritation, similar to structurally related tert-butyl esters .
Metabolic and Enzymatic Interactions
- Glutathione S-Transferase (GST) Interactions: Tert-butyl-containing compounds like BHA are known to induce GST activity, which detoxifies electrophilic intermediates .
Epoxide Hydratase Modulation : BHA’s tert-butyl group elevates epoxide hydratase activity in rodents . Analogously, the tert-butyl ester in 4,4,4,4',4',4'-hexafluorovaline may enhance interactions with hydrolases, though this requires experimental validation.
Biological Activity
4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride is a fluorinated derivative of valine that has garnered attention for its unique biological activities. This compound is characterized by the presence of six fluorine atoms attached to the valine backbone, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.
- Chemical Name : 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride
- CAS Number : 1214833-85-8
- Molecular Formula : C9H14ClF6N
- Molecular Weight : 273.66 g/mol
Synthesis
The synthesis of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride typically involves the following steps:
- Starting Material : The synthesis begins with the appropriate fluorinated amino acid.
- Esterification : The amino acid undergoes esterification with tert-butyl alcohol in the presence of an acid catalyst.
- Formation of Hydrochloride Salt : The final product is converted into its hydrochloride form by treatment with hydrochloric acid.
Pharmacological Profile
Research has indicated that 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride exhibits several interesting biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. The introduction of fluorine atoms may enhance lipophilicity and membrane permeability, potentially increasing its efficacy against microbial cells .
- Neuroprotective Effects : There is evidence to suggest that fluorinated amino acids can modulate neuroprotective pathways. In vitro studies have shown that this compound may influence the stability of microtubules in neuronal cells, which is crucial for maintaining cellular architecture and function .
- Amino Acid Transport : The compound has been studied for its ability to act as a substrate for amino acid transport systems in cells. This property can be beneficial for drug delivery applications where enhanced cellular uptake is desired .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various fluorinated compounds, 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
Study 2: Neuroprotective Mechanisms
A research team investigated the neuroprotective effects of this compound in a mouse model of tauopathy. The results demonstrated that treatment with the compound led to reduced axonal dystrophy and decreased levels of amyloid-beta plaques. These findings suggest that it may have therapeutic potential in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl ester hydrochlorides of fluorinated amino acids?
Methodological Answer:
Fluorinated amino acid tert-butyl esters are typically synthesized via multi-step routes involving:
- Fluorination : Introduction of fluorine atoms to the amino acid backbone using fluorinated alkylation agents or halogen-exchange reactions.
- Esterification : Reaction of the fluorinated amino acid with tert-butyl chloroacetate or tert-butyl alcohol under acidic conditions (e.g., HCl gas) to form the ester .
- Protection/Deprotection : Acid hydrolysis (e.g., formic acid) is used to cleave tert-butyl esters post-coupling, as demonstrated in the synthesis of hydroxy amides .
Key Considerations : Use anhydrous conditions to prevent premature ester hydrolysis.
Basic: What analytical techniques are recommended for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl ester group (δ ~1.4 ppm for tert-butyl protons) and fluorinated valine backbone. ¹⁹F NMR quantifies fluorine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 238.71 g/mol for similar intermediates) .
- HPLC : Purity assessment using reverse-phase columns with UV detection at 210–254 nm .
Basic: How should researchers handle and store tert-butyl ester hydrochlorides to maintain stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid ester hydrolysis. Pre-cool solvents to minimize thermal decomposition during reactions .
Advanced: How does hexafluorination influence the reactivity and stability of valine tert-butyl ester hydrochloride during coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity at the α-carbon, accelerating nucleophilic attacks (e.g., in amide bond formation) but may also promote racemization .
- Steric Hindrance : Hexafluorination reduces conformational flexibility, potentially lowering coupling yields. Optimize reaction temperatures (e.g., 0–25°C) to balance reactivity and stereochemical integrity .
Advanced: What methodological considerations are critical when performing acid hydrolysis on fluorinated tert-butyl esters?
Methodological Answer:
- Acid Selection : Avoid basic conditions (e.g., NaOH), which degrade fluorinated esters. Use mild acids like formic acid or HCl in dioxane for controlled hydrolysis .
- Reaction Monitoring : Track hydrolysis progress via TLC (Rf shift) or in situ ¹⁹F NMR to detect intermediates .
- Byproduct Mitigation : Fluorinated esters may form stable oxazolones under harsh conditions; reduce reaction times to <12 hours .
Advanced: How can researchers resolve discrepancies in reaction yields during fluorinated amino acid synthesis?
Methodological Answer:
- Contradiction Analysis : If yields drop during esterification, test for residual moisture (Karl Fischer titration) or fluorine loss (¹⁹F NMR).
- Optimization Case Study : For low coupling yields, switch from DCM to DMF to enhance solubility of fluorinated intermediates. Pre-activate the carboxyl group using HATU/DIPEA .
Advanced: What strategies minimize racemization during chiral fluorinated amino acid tert-butyl ester synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
